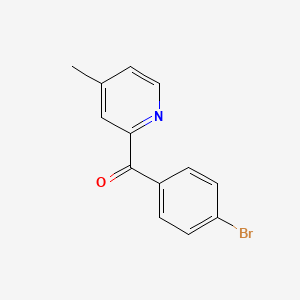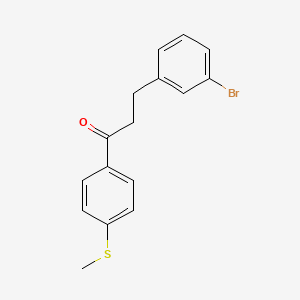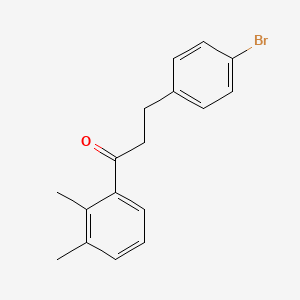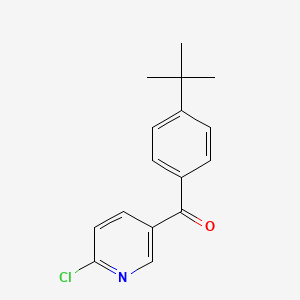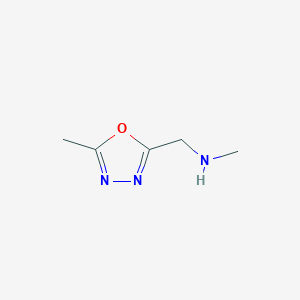
N-Metil-1-(5-metil-1,3,4-oxadiazol-2-IL)metanamina
Descripción general
Descripción
1,3,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The presence of these heteroatoms gives rise to various chemical reactions and contributes to the biological activity of these compounds .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of heteroatoms in their structure . For example, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some compounds in this class are solids at room temperature , while others are liquids .
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se puede usar para determinar la actividad antibacteriana en soluciones irradiadas a 365 nm durante 10 minutos antes de agregar una suspensión celular para probar contra varias cepas bacterianas .
Aplicaciones Antifúngicas
Los compuestos oxadiazolil relacionados han mostrado actividades antifúngicas in vitro contra patógenos como Colletotrichum orbiculare, Botrytis cinerea y Rhizoctonia solani, lo que sugiere un uso potencial en fungicidas agrícolas .
Investigación y Desarrollo Químico
Como lo indican proveedores como MilliporeSigma, estos compuestos se utilizan a menudo en investigación y desarrollo químico para sintetizar nuevos materiales o estudiar reacciones químicas .
Estudios de Fórmula Molecular
La estructura molecular y la masa de tales compuestos se estudian para diversas propiedades químicas y reactividad potencial con otras sustancias .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through the nitrogen atoms present in its structure , but the exact nature of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects . Therefore, it is plausible that this compound could affect multiple pathways, but specific details are currently lacking.
Result of Action
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been noted for its potential interactions with enzymes involved in metabolic processes, although specific enzymes and the nature of these interactions require further elucidation . The compound’s structure allows it to participate in nucleophilic alkylation reactions, which are crucial in the synthesis of various biochemical compounds .
Cellular Effects
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that oxadiazole derivatives, including N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine, can exhibit anticancer activity by affecting the proliferation of cancer cells . The compound’s impact on cellular metabolism is also significant, as it can alter metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways . Additionally, the compound’s ability to participate in nucleophilic alkylation reactions further underscores its role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, although specific data on N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in its use in animal models .
Metabolic Pathways
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s structure allows it to participate in reactions that alter metabolic flux and metabolite levels, influencing overall cellular metabolism . Specific enzymes involved in its metabolism include those that catalyze nucleophilic alkylation reactions .
Transport and Distribution
Within cells and tissues, N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBBIDQROEAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651035 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-27-8 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


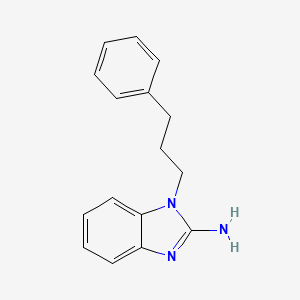
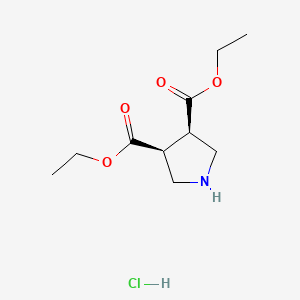
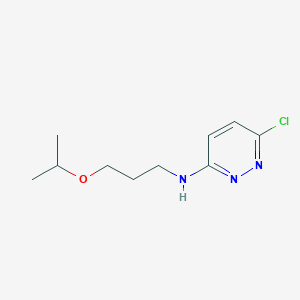

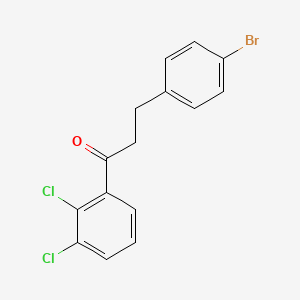

![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)


